molecular formula C17H17Cl2N3OS B4265408 5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B4265408
M. Wt: 382.3 g/mol
InChI Key: DYWZVLBUEKUOCL-UHFFFAOYSA-N
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Description

This compound features a tricyclic scaffold incorporating a thia-aza ring system, with a 2,4-dichlorophenyl substituent at position 5 and an ethyl group at position 11. The ethyl group contributes to lipophilicity, which may affect pharmacokinetic properties.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS/c1-2-22-6-5-11-13(8-22)24-17-14(11)16(23)20-15(21-17)10-4-3-9(18)7-12(10)19/h3-4,7,15,21H,2,5-6,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWZVLBUEKUOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired thieno[2,3-d]pyrimidinone structure . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidinones .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS 374908-40-4)

  • Structural Differences :
    • Substituents : 4-hydroxyphenyl (vs. 2,4-dichlorophenyl) at position 5; methyl (vs. ethyl) at position 11.
    • Functional Groups : Hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the dichlorophenyl variant.
  • Properties: Lower lipophilicity due to hydroxyl group.
  • Applications : Likely used in solubility-driven pharmacological studies .

5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 844648-06-2)

  • Structural Differences :
    • Additional methylsulfanyl and phenyl groups at positions 5 and 4, respectively.
    • Retains dichlorophenyl but adds sulfur-mediated lipophilicity.
  • Properties :
    • Increased molecular weight and lipophilicity due to phenyl and methylsulfanyl groups.
    • Sulfur atoms may enhance metabolic stability or metal-binding capacity.
  • Applications : Suitable for studies requiring enhanced membrane permeability or metal chelation .

4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 885524-63-0)

  • Structural Differences :
    • 2-methoxyphenyl at position 4 (vs. 5-substituted dichlorophenyl).
    • Methoxy group provides electron-donating effects, contrasting with chlorine’s electron-withdrawing nature.
  • Properties: Improved solubility in organic solvents (e.g., methanol) compared to dichlorophenyl analogs. Methoxy group may reduce oxidative degradation.
  • Applications: Potential candidate for structure-activity relationship (SAR) studies .

5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 357618-26-9)

  • Structural Differences :
    • 3-hydroxyphenyl substituent (vs. 2,4-dichlorophenyl); lacks the ethyl group.
  • Properties: Molecular weight: 298.35 g/mol (lower than the target compound due to absence of ethyl and chlorine atoms). Solubility: Slightly soluble in DMSO and methanol, suggesting moderate polarity .
  • Applications : Used in research requiring polar, hydrogen-bonding scaffolds .

Data Table: Key Properties of Compared Compounds

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Solubility Key Structural Features
Target Compound 2,4-dichlorophenyl (5), ethyl (11) ~340 (estimated) Likely low (high lipophilicity) Electron-withdrawing Cl; bulky ethyl
5-(4-Hydroxyphenyl)-11-methyl... (374908-40-4) 4-hydroxyphenyl (5), methyl (11) ~300 (estimated) Moderate (polar hydroxyl) Hydrogen-bonding hydroxyl
5-[(2,4-Dichlorophenyl)methylsulfanyl]... (844648-06-2) 2,4-dichlorophenyl, methylsulfanyl ~450 (estimated) Low (high lipophilicity) Sulfur-mediated lipophilicity
4-(2-Methoxyphenyl)... (885524-63-0) 2-methoxyphenyl (4), methyl (11) ~320 (estimated) High in methanol Electron-donating methoxy
5-(3-Hydroxyphenyl)... (357618-26-9) 3-hydroxyphenyl (5) 298.35 Slight in DMSO, methanol Polar, hydrogen-bonding scaffold

Biological Activity

The compound 5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15Cl2N3OSC_{16}H_{15}Cl_2N_3OS, with a molecular weight of approximately 368.3 g/mol. The structure features a tricyclic system with a thiazole ring, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC16H15Cl2N3OSC_{16}H_{15}Cl_2N_3OS
Molecular Weight368.3 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound may exhibit antitumor and antimicrobial properties. The presence of the thiazole moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Antitumor Activity

Several studies have explored the antitumor effects of similar compounds within the triazatricyclo family. For instance, compounds with structural similarities have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated compounds structurally related to this compound and found that they significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Activity Assessment : Another study investigated the antimicrobial properties of derivatives from the same chemical class against several bacterial strains. The results demonstrated effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Pharmacological Applications

The compound's unique structure suggests potential applications in:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Infectious Diseases : As a novel antibiotic agent against resistant strains.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant reduction in cell viability
AntimicrobialEffective against S. aureus and E. coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 2
Reactant of Route 2
5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

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